

# In-Silico Predictive Analysis of 5-Chloro-2-ethoxybenzaldehyde: A Comparative Guide

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## Compound of Interest

Compound Name: 5-Chloro-2-ethoxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In-Silico Predicted Properties of **5-Chloro-2-ethoxybenzaldehyde** and Structurally Related Alternatives.

In the early stages of drug discovery and development, the in-silico prediction of a compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step. This computational screening allows for the early identification of potentially promising candidates and the filtering out of those with unfavorable characteristics, thus saving significant time and resources. This guide provides a comparative analysis of the in-silico predicted properties of **5-Chloro-2-ethoxybenzaldehyde** against two structurally similar aromatic aldehydes: 2-ethoxybenzaldehyde and 5-chlorobenzaldehyde. The data presented herein is generated using the well-established SwissADME web tool, offering a valuable resource for researchers working with these and similar chemical scaffolds.

## Comparative Analysis of Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in a biological system, influencing everything from solubility and permeability to its ability to interact with target proteins. The following table summarizes the key in-silico predicted physicochemical descriptors for **5-Chloro-2-ethoxybenzaldehyde** and its selected alternatives.

Property	5-Chloro-2-ethoxybenzaldehyde	2-Ethoxybenzaldehyde	5-Chlorobenzaldehyde
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>2</sub>	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	C <sub>7</sub> H <sub>5</sub> ClO
Molecular Weight	184.62 g/mol	150.17 g/mol	140.57 g/mol
LogP (Consensus)	2.85	2.29	2.15
Water Solubility (LogS)	-3.13 (Moderately soluble)	-2.57 (Soluble)	-2.31 (Soluble)
Topological Polar Surface Area (TPSA)	26.30 Å <sup>2</sup>	26.30 Å <sup>2</sup>	17.07 Å <sup>2</sup>
Number of Rotatable Bonds	3	3	1
Hydrogen Bond Acceptors	2	2	1
Hydrogen Bond Donors	0	0	0

## In-Silico ADMET Prediction Comparison

The ADMET profile of a drug candidate is a primary determinant of its clinical success. Early-stage prediction of these properties is crucial for mitigating the risk of late-stage failures. The table below presents a comparative overview of the predicted ADMET properties for the three compounds.

ADMET Property	5-Chloro-2-ethoxybenzaldehyde	2-Ethoxybenzaldehyde	5-Chlorobenzaldehyde
Gastrointestinal Absorption	High	High	High
Blood-Brain Barrier Permeant	Yes	Yes	Yes
P-glycoprotein Substrate	No	No	No
CYP1A2 Inhibitor	Yes	Yes	No
CYP2C19 Inhibitor	Yes	No	No
CYP2C9 Inhibitor	Yes	No	No
CYP2D6 Inhibitor	No	No	No
CYP3A4 Inhibitor	Yes	No	No
Lipinski's Rule of Five Violations	0	0	0
Bioavailability Score	0.55	0.55	0.55

## Experimental Protocols

### In-Silico Prediction of Physicochemical and ADMET Properties using SwissADME

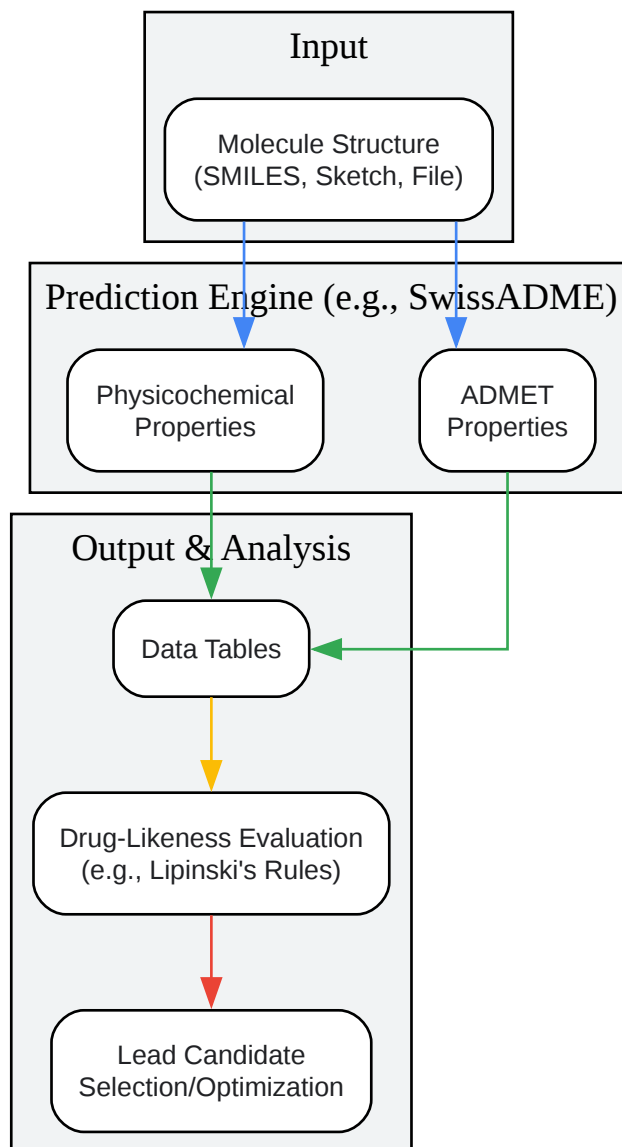
This protocol outlines the methodology for obtaining in-silico predictions for small molecules using the SwissADME web tool.[\[1\]](#)

- Molecule Input:
  - Navigate to the SwissADME website (<http://www.swissadme.ch>).[\[1\]](#)
  - Input the chemical structure of the molecule of interest. This can be done by:
    - Drawing the structure using the provided molecular editor.

- Pasting a SMILES (Simplified Molecular Input Line Entry System) string into the input box.
- Uploading a file containing the molecular structure.
- For this guide, the following SMILES strings were used:
  - **5-Chloro-2-ethoxybenzaldehyde**: CCOC1=C(C=C(Cl)C=C1)C=O
  - **2-Ethoxybenzaldehyde**: CCOC1=CC=CC=C1C=O
  - **5-Chlorobenzaldehyde**: C1=CC(=CC=C1C=O)Cl
- Execution of Prediction:
  - After inputting the molecule, initiate the calculation by clicking the "Run" or equivalent button on the web interface.
  - The tool will process the input and compute a range of physicochemical and ADMET properties.[\[1\]](#)
- Data Collection and Interpretation:
  - The results are typically presented in a comprehensive report.
  - Collect the desired quantitative data from the "Physicochemical Properties" and "Pharmacokinetics" sections.[\[1\]](#)
  - Analyze the "Drug-Likeness" section to evaluate the compound against established filters like Lipinski's rule of five.[\[1\]](#)
  - Review the "Medicinal Chemistry" section for predictions on properties such as P-glycoprotein substrate status and cytochrome P450 inhibition.[\[1\]](#)
  - The "Bioavailability Score" provides a composite estimation of the overall drug-likeness.[\[1\]](#)

## Visualizing the In-Silico Prediction Workflow

The following diagram illustrates the general workflow for in-silico property prediction in the early stages of drug discovery.



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Caption: Workflow for in-silico prediction of molecular properties.

In conclusion, the in-silico data presented in this guide offers a valuable starting point for researchers interested in **5-Chloro-2-ethoxybenzaldehyde** and related compounds. The comparative analysis highlights subtle but potentially significant differences in their predicted

physicochemical and ADMET profiles, which can inform initial lead selection and optimization strategies in the drug discovery pipeline.

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## References

- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
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